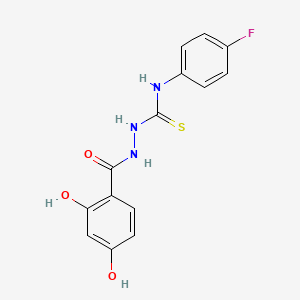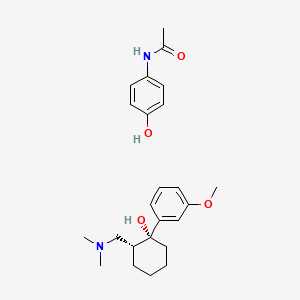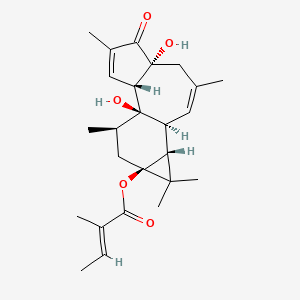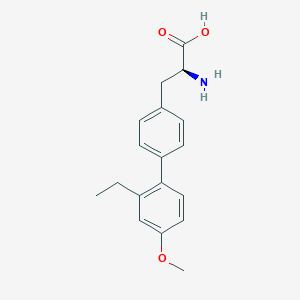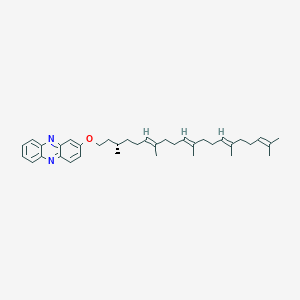
(-)-Panepophenanthrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Panepophenanthrin: is a naturally occurring compound isolated from the fungus Panus rudis. It belongs to the class of phenanthrene derivatives and has garnered significant interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Panepophenanthrin typically involves several steps, starting from simpler phenanthrene derivatives. The key steps often include:
Oxidation: of phenanthrene to form phenanthrenequinone.
Cyclization: reactions to introduce additional rings or functional groups.
Reduction: and to achieve the desired stereochemistry and functional groups.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Panepophenanthrin can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenanthrene derivatives.
Substitution: Various substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Chemistry: (-)-Panepophenanthrin serves as a precursor for the synthesis of more complex phenanthrene derivatives.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: It has been investigated for its potential antioxidant properties.
Medicine:
Cancer Research: Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry:
Pharmaceuticals: Its derivatives are being explored for potential use in drug development.
Agriculture: It may be used in the development of new agrochemicals.
Wirkmechanismus
The exact mechanism of action of (-)-Panepophenanthrin is still under investigation. it is believed to exert its effects through:
Interaction with cellular enzymes: Inhibiting or modulating the activity of specific enzymes.
Oxidative stress modulation: Acting as an antioxidant to reduce oxidative stress in cells.
Signal transduction pathways: Influencing various cellular signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound of (-)-Panepophenanthrin.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Other phenanthrene derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
795312-85-5 |
|---|---|
Molekularformel |
C22H28O8 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(1R,2R,3S,4R,6R,10R,13S,14R,16R,17S,18R)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m0/s1 |
InChI-Schlüssel |
WQBRQZUREPTGLI-FVNIXRCTSA-N |
Isomerische SMILES |
CC1([C@@H]2C=C3[C@@H]([C@@H]4[C@]2([C@](O1)([C@H]5[C@@H]([C@H]4O)O5)O)/C=C/C(C)(C)O)[C@@H]([C@@H]6[C@H](C3=O)O6)O)C |
Kanonische SMILES |
CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


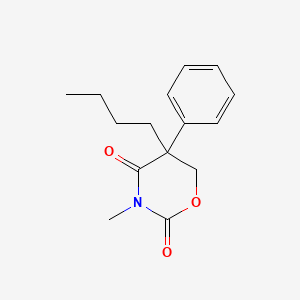
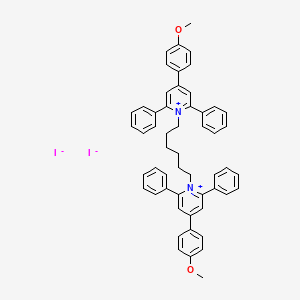
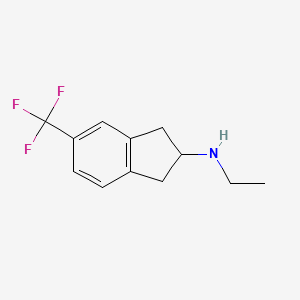
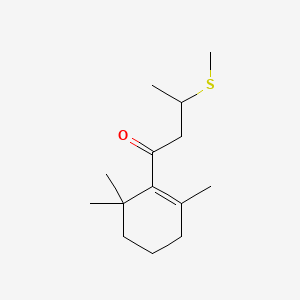

![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)

